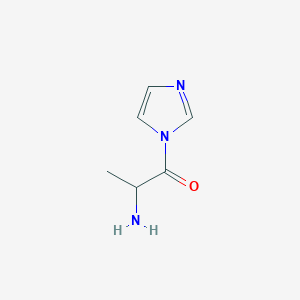

2-Amino-1-(1H-imidazol-1-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92008-49-6 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-imidazol-1-ylpropan-1-one |

InChI |

InChI=1S/C6H9N3O/c1-5(7)6(10)9-3-2-8-4-9/h2-5H,7H2,1H3 |

InChI Key |

HGKCXOGRSPTTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 1h Imidazol 1 Yl Propan 1 One and Analogous Structures

General Synthetic Pathways for Imidazole-Substituted Propanone Derivatives

The construction of imidazole-substituted propanone derivatives can be achieved through several reliable synthetic routes. These pathways often involve the initial formation of the imidazole (B134444) core followed by its functionalization, or the simultaneous construction of the substituted imidazole ring system.

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient and atom-economical route to imidazole derivatives by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. A notable one-pot method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. This approach, a variation of the Radiszewski synthesis, can be adapted for the synthesis of diversely substituted imidazoles. asianpubs.org

For instance, a multicomponent reaction for the synthesis of aryl imidazoles can be initiated from readily available ketones. In a copper-catalyzed one-pot reaction, aryl alkyl ketones react with an inorganic salt like ammonium (B1175870) carbonate, which serves as the nitrogen source. This process proceeds through α-amination and oxidative C-C bond cleavage to form the imidazole derivatives.

Another efficient one-pot synthesis of 2-aminoimidazoles involves the reaction between α-chloroketones and guanidine (B92328) derivatives. This heterocyclodehydration process can be carried out in deep eutectic solvents (DESs), which act as "green" reaction media, reducing reaction times compared to conventional organic solvents.

| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |

| Aryl alkyl ketones | (NH₄)₂CO₃, CuI | Aryl imidazole derivatives | Good to Excellent | |

| α-Chloroketones, Guanidine derivatives | Deep Eutectic Solvents (e.g., Choline chloride/Urea) | 2-Aminoimidazoles | High |

Condensation Reactions and Cyclization Protocols

Condensation and cyclization reactions are fundamental to the synthesis of the imidazole core. The most classic method is the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. nih.gov Formamide can often be used as a substitute for ammonia. nih.gov

A more direct route to imidazole-propanone precursors involves the Mannich reaction. For example, the reaction of an appropriate acetophenone (B1666503) with dimethylamine (B145610) hydrochloride and paraformaldehyde yields a Mannich base. This intermediate can then be reacted with imidazole to introduce the heterocyclic moiety, resulting in a 1-aryl-3-(1H-imidazol-1-yl)propan-1-one scaffold. The ketone can then be further functionalized. nih.gov

Another versatile method starts from N-protected α-amino acids. These can be converted into α-bromoketones, which are excellent precursors for reaction with amidines to form the imidazole ring. This approach is particularly useful for introducing chirality into the final molecule. researchgate.net

| Precursor | Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Acetophenone | Mannich reaction | (CH₃)₂NH·HCl, (CH₂O)n | 1-Aryl-3-(dimethylamino)propan-1-one | nih.gov |

| Mannich base | Nucleophilic substitution | Imidazole | 1-Aryl-3-(1H-imidazol-1-yl)propan-1-one | nih.gov |

| N-protected α-amino acid | Halogenation | - | α-Bromoketone | researchgate.net |

| α-Bromoketone | Cyclization | Amidine | Chiral imidazole derivative | researchgate.net |

N-Arylation Strategies for Imidazole Ring Functionalization

N-arylation of the imidazole ring is a key step in the synthesis of many biologically active compounds. This can be achieved through transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have been effectively employed for this transformation.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, typically involves the reaction of an imidazole with an aryl halide in the presence of a copper catalyst and a base. These reactions can be performed under increasingly mild conditions with the development of suitable ligands.

Palladium-catalyzed N-arylation reactions also provide an efficient route to N-arylimidazoles. These reactions often utilize aryl halides or triflates as coupling partners. The choice of ligand is crucial for achieving high yields and selectivity.

| Imidazole Substrate | Arylating Agent | Catalyst System | Product | Reference |

| Imidazole | Aryl halide | Copper salt, Base | N-Arylimidazole | |

| Imidazole | Aryl halide/triflate | Palladium complex, Ligand, Base | N-Arylimidazole |

Stereoselective Synthesis and Chiral Resolution Techniques for Amino Ketone Derivatives

The synthesis of enantiomerically pure 2-Amino-1-(1H-imidazol-1-yl)propan-1-one and its analogs is of significant interest due to the often stereospecific nature of biological activity. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Stereoselective approaches to α-amino ketones often involve the asymmetric amination of enolates or the reduction of α-keto imines. nih.gov For instance, the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the diastereoselective addition of nucleophiles, leading to chiral amino ketones after subsequent transformations. nih.gov Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids is another powerful method for accessing chiral α-amino ketones. nih.govrsc.org

Chiral resolution is a classical method for separating enantiomers. This typically involves the formation of diastereomeric salts by reacting the racemic amino ketone with a chiral resolving agent, such as tartaric acid or a chiral amine. researchgate.net The resulting diastereomers can then be separated by crystallization due to their different physical properties. Enzymatic resolution offers a greener alternative, where an enzyme selectively acts on one enantiomer of the racemic mixture. unito.it

| Method | Description | Key Features |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction. | High enantiomeric excess, atom economical. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds, but with a theoretical maximum yield of 50% for the desired enantiomer. |

Advanced Synthetic Techniques Applicable to Imidazole-Propanone Scaffolds

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, yield, and environmental footprint of chemical syntheses.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This technique has been successfully applied to various steps in imidazole synthesis, including the one-pot multicomponent synthesis of substituted imidazoles. unito.it For example, the synthesis of aryl imidazoles from Schiff bases, ammonium acetate (B1210297), and benzil (B1666583) can be achieved in significantly shorter times and with higher yields under microwave irradiation compared to conventional heating. Microwave-assisted synthesis is also effective for the preparation of N-substituted imidazoles. nih.gov

The table below compares conventional and microwave-assisted synthesis for the formation of aryl imidazoles.

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours | Moderate |

| Microwave Irradiation | 12-16 minutes | High |

Catalytic Methodologies in Imidazole Ring Formation

The formation of the imidazole ring, the core of this compound, is achievable through several catalytic methodologies. Modern synthetic chemistry has moved towards efficient, high-yield, and often environmentally benign processes. These methods typically involve multi-component reactions where catalysts play a crucial role in facilitating the cyclization and subsequent aromatization of the imidazole ring.

Catalysts ranging from simple metal salts to complex zeolites and ionic liquids have been employed. For instance, the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is a common route to produce 2,4,5-trisubstituted imidazoles. Copper(II) chloride (CuCl₂·2H₂O) has been shown to be an effective catalyst for this reaction, particularly under microwave irradiation, which significantly reduces reaction times. Other catalysts such as ZSM-11 zeolites, nanocrystalline magnesium aluminate, and Brønsted acidic ionic liquids have also been successfully used, often under solvent-free conditions, highlighting a move towards greener chemistry. nih.govnih.govresearchgate.net These solid acid catalysts are often reusable, adding to the economic and environmental viability of the syntheses. nih.gov

One-pot syntheses starting from ketones have also been developed. A notable approach involves the copper-catalyzed reaction of aryl alkyl ketones with an inorganic ammonium salt, proceeding through α-amination and oxidative C-C bond cleavage to form diverse imidazole derivatives. nih.gov Another modular, one-pot method utilizes the oxidation of ketones to form an intermediate glyoxal, which then undergoes condensation with an aldehyde and ammonium acetate. nih.gov This strategy allows for the synthesis of various 2,4(5)-disubstituted imidazoles. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Microwave-assisted, high yield, cost-effective. | |

| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, Ammonium Acetate | Solvent-free, reusable catalyst, excellent yield. | nih.gov |

| Nanocrystalline MgAl₂O₄ | Aldehyde, Benzil, Amine, Ammonium Acetate | Ultrasound irradiation, mild conditions, high yield. | nih.gov |

| Copper Salt / (NH₄)₂CO₃ | Aryl Alkyl Ketones | One-pot synthesis via α-amination and C-C cleavage. | nih.gov |

| HBr (cat.) / DMSO | Ketone, Aldehyde, Ammonium Acetate | One-pot modular synthesis via ketone oxidation. | nih.gov |

Chemical Derivatization Strategies for Structural Diversification

The structural diversification of a parent compound like this compound is crucial for exploring its chemical space. Derivatization can be strategically performed at three primary reactive sites: the primary amine, the ketone group, and the imidazole ring. Each site offers unique opportunities for modification, leading to a wide array of analogs with potentially modulated properties. nih.govresearchgate.net

Amine Functionalization and Amino Acid Incorporations

The primary amine group is a versatile handle for a multitude of chemical transformations. Standard functionalization reactions include N-alkylation and N-acylation to introduce a variety of substituents. pharmaguideline.com

A particularly significant strategy involves the incorporation of amino acids. This is typically achieved by forming an amide bond between the primary amine of the imidazole-containing scaffold and the carboxylic acid of an amino acid. Such reactions often require the use of coupling agents (e.g., carbodiimides like DCC or EDC) or the conversion of the amino acid's carboxylic acid to a more reactive form, such as an acid chloride. rdd.edu.iq This approach allows for the introduction of chiral centers and a diverse range of side chains (e.g., hydrophobic, polar, charged) inherent to the 20 proteinogenic amino acids, thereby creating peptide-like structures. The synthesis of novel heterocyclic compounds fused to a quinazoline (B50416) moiety has been demonstrated starting from amino acids, showcasing the utility of these building blocks in complex molecule construction. nih.gov

| Reaction Type | Reagent/Method | Resulting Functional Group | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduces alkyl chains. |

| N-Acylation | Acid Chloride / Anhydride | Amide | Enhances stability, modifies polarity. |

| Schiff Base Formation | Aldehyde / Ketone | Imine | Intermediate for further reactions like reduction. nih.gov |

| Amide Coupling | Amino Acid + Coupling Agent (e.g., DCC, EDC) | Peptide Bond | Incorporates amino acid diversity and chirality. rdd.edu.iq |

Ketone Group Modifications

The ketone functionality offers another avenue for structural modification. A primary transformation is the reduction of the carbonyl group to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). google.commdpi.com This introduces a new chiral center and a hydroxyl group, which can serve as a site for further functionalization (e.g., esterification, etherification).

Another powerful technique is reductive amination, which converts the ketone into a new, more substituted amine. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine (or ammonia), followed by in-situ reduction. chemistrysteps.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone. masterorganicchemistry.com This method is highly effective for creating C-N bonds and expanding the amine portion of the molecule. nih.gov

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Creates a new chiral center and hydroxyl group. google.com |

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | Forms a new C-N bond in a one-pot reaction. wikipedia.orgmasterorganicchemistry.com |

| Wittig Reaction | Phosphonium Ylide | Alkene | Converts the C=O bond to a C=C bond. |

Imidazole Ring Substitutions

The imidazole ring itself is an aromatic heterocycle that can undergo various substitution reactions. It is generally susceptible to electrophilic attack, with substitution favored at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq

Electrophilic Aromatic Substitution:

Halogenation: Imidazole can be readily halogenated. For instance, bromination with bromine in chloroform (B151607) can lead to polybrominated products like 2,4,5-tribromoimidazole. uobabylon.edu.iq

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding 4-nitro or 5-nitroimidazole. uobabylon.edu.iq

Sulfonation: Reaction with strong sulfonating agents like disulfuric acid at elevated temperatures can introduce a sulfonic acid group. uobabylon.edu.iq

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods heavily rely on transition metal-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds, offering a powerful tool for functionalizing the imidazole ring. nih.gov The Suzuki-Miyaura cross-coupling is a prominent example, enabling the introduction of aryl or vinyl groups onto the imidazole core. researchgate.netacs.org This reaction typically involves a palladium catalyst to couple a halo-imidazole with a boronic acid or ester. researchgate.netresearchgate.net Efficient protocols have been developed for the Suzuki coupling of unprotected haloimidazoles, which avoids the need for extra protection/deprotection steps. acs.orgnih.gov

| Reaction Type | Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 / C5 | uobabylon.edu.iq |

| Halogenation (Bromination) | Br₂ in CHCl₃ | C2, C4, C5 | uobabylon.edu.iq |

| Sulfonation | H₂S₂O₇ | C4 / C5 | uobabylon.edu.iq |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Position of halide (e.g., C2, C4, C5) | researchgate.netacs.org |

Structural Elucidation and Advanced Characterization of 2 Amino 1 1h Imidazol 1 Yl Propan 1 One

Spectroscopic Analysis in Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental to determining the molecular structure of a compound. For 2-Amino-1-(1H-imidazol-1-yl)propan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H-NMR Data:

Interactive Data Table: Expected ¹H-NMR Signals for this compound | Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Notes | | :--- | :--- | :--- | :--- | :--- | | Imidazole (B134444) H (C2-H) | ~7.5 - 8.0 | Singlet (s) | 1H | The proton at the 2-position of the imidazole ring. | | Imidazole H (C4-H, C5-H) | ~7.0 - 7.5 | Doublet (d) or Singlet (s) | 2H | The protons at the 4 and 5-positions of the imidazole ring. | | Methine H (CH-NH₂) | ~4.0 - 4.5 | Quartet (q) | 1H | The proton on the chiral carbon, split by the adjacent methyl protons. | | Amine H (NH₂) | Broad singlet | 2H | Chemical shift can vary depending on solvent and concentration. | | Methyl H (CH₃) | ~1.2 - 1.5 | Doublet (d) | 3H | The protons of the methyl group, split by the adjacent methine proton. |

¹³C-NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Expected ¹³C-NMR Data:

Interactive Data Table: Expected ¹³C-NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl C (C=O) | ~170 - 180 | The ketone carbonyl carbon. |

| Imidazole C (C2, C4, C5) | ~115 - 140 | The three carbon atoms of the imidazole ring. |

| Methine C (CH-NH₂) | ~50 - 60 | The chiral carbon atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

Expected IR Absorption Bands:

Interactive Data Table: Expected IR Absorptions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic/Alkene) | 3000 - 3100 | Stretching |

| C-H (Alkane) | 2850 - 3000 | Stretching |

| C=O (Ketone) | 1680 - 1720 | Stretching |

| C=N, C=C (Imidazole) | 1500 - 1650 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The most common ionization technique for such a molecule would be electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton. Fragmentation patterns would likely involve the loss of the amino group, the methyl group, or cleavage of the bond between the carbonyl carbon and the imidazole ring.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. wikipedia.orgnih.gov This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. wikipedia.org This would unambiguously confirm the connectivity of the atoms and provide insight into the molecule's preferred conformation in the solid state. For a chiral molecule, X-ray crystallography of a single enantiomer can also be used to determine its absolute configuration. wikipedia.org The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal.

Stereochemical Investigations and Absolute Configuration Assignment

The structure of this compound contains a chiral center at the carbon atom bearing the amino group. Therefore, this compound can exist as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The assignment of the absolute configuration is crucial as enantiomers can have different biological activities. The primary method for determining the absolute configuration is single-crystal X-ray crystallography of an enantiomerically pure sample. In the absence of a suitable crystal, other techniques such as the synthesis from a chiral precursor of known configuration or the use of chiral derivatizing agents followed by NMR analysis could be employed to establish the stereochemistry. All naturally occurring alpha-amino acids, with the exception of glycine, belong to the L-series, which for most corresponds to the (S)-absolute configuration. quora.com

Computational Chemistry and Theoretical Investigations of 2 Amino 1 1h Imidazol 1 Yl Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to optimize the molecular geometry and predict a variety of properties for imidazole (B134444) derivatives. tandfonline.comresearchgate.nettmu.ac.in Methods like B3LYP with basis sets such as 6-31G(d) or 6-311G** are commonly employed to model the structure, vibrational frequencies, and electronic properties of such compounds. nih.govtandfonline.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comdergipark.org.tr A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.com

For imidazole derivatives, the HOMO is often localized on the imidazole ring and other electron-rich regions, while the LUMO may be distributed across the molecule, indicating potential sites for nucleophilic attack. dergipark.org.tr Analysis of these orbitals helps explain the charge transfer interactions within the molecule. irjweb.com

Natural Bond Orbital (NBO) analysis provides a deeper understanding of bonding and intramolecular interactions. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds within the molecule. dergipark.org.trresearchgate.net This analysis can confirm charge transfer pathways and quantify the stability arising from electron delocalization from donor (filled) to acceptor (unfilled) orbitals.

Table 1: Representative Frontier Orbital Energies for Imidazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative A | -6.297 | -1.810 | 4.487 |

Note: Data represents values for related imidazole structures to illustrate typical ranges. irjweb.comresearchgate.net

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated spectra can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands to functional groups. semanticscholar.orgmdpi.commdpi.com For compounds containing an imidazole ring, characteristic vibrations include C-H, C=C, and C-N stretching and bending modes. semanticscholar.orgmdpi.com The amino (-NH2) and carbonyl (C=O) groups of 2-Amino-1-(1H-imidazol-1-yl)propan-1-one would also exhibit distinct stretching and bending vibrations. semanticscholar.org Calculated frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and methodological approximations. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for a Related Imidazole Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3590 |

| N-H Symmetric Stretch | 3433 |

| C-H Stretching | 3048, 2930, 2908 |

| C=C Stretching | 1579, 1540, 1516 |

Note: Frequencies are for (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide and serve as an illustrative example. semanticscholar.org

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comresearchgate.net

Electronegativity (χ) describes the molecule's ability to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge.

These parameters are crucial for predicting how a molecule will behave in a chemical reaction and are valuable in fields like drug design to understand potential interactions with biological targets. researchgate.net

Table 3: Example Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.297 |

| Electron Affinity (A) | -ELUMO | 1.810 |

| Electronegativity (χ) | (I+A)/2 | 4.054 |

| Chemical Hardness (η) | (I-A)/2 | 2.244 |

Note: Values are calculated for an illustrative N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine molecule. irjweb.com

Molecular Modeling and Dynamics Simulations for Conformational Sampling

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent like water), MD can explore its conformational landscape, identifying low-energy, stable conformations that are more likely to exist under physiological conditions. researchgate.netmdpi.com This information is vital for understanding how the molecule might fit into a receptor's binding site.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, docking is used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov The process involves placing the ligand in various positions and orientations within the target's active site and calculating a "docking score," which estimates the binding affinity. researchgate.netnih.gov Studies on similar imidazole-containing compounds have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for their observed biological activity. mdpi.comnih.govekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. mdpi.comnih.gov For a molecule like this compound, a QSAR model could be used to predict its potential efficacy based on models built from a database of similar imidazole derivatives with known antiproliferative, antimicrobial, or other activities. nih.govmdpi.com This predictive capability is highly valuable for prioritizing which novel compounds should be synthesized and tested in the laboratory.

Mechanistic Computational Studies of Reaction Pathways and Biological Processes

As of the latest review of scientific literature, there are no specific mechanistic computational studies published that focus on the reaction pathways or biological processes of this compound. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Biological Interactions and Proposed Mechanistic Insights of 2 Amino 1 1h Imidazol 1 Yl Propan 1 One Scaffolds

Investigation of Enzyme Inhibition Potentials (e.g., CYP51, HO-1, PDE)

Derivatives of the imidazole-propanone scaffold have demonstrated the ability to inhibit several key enzymes, a characteristic attributed to the imidazole (B134444) moiety's capacity to coordinate with metal ions, particularly the iron atom in the heme group of various enzymes. nih.govnih.govacs.org

Cytochrome P450 Family (CYP51): The primary mechanism of action for many imidazole-based antifungal agents is the inhibition of cytochrome P450 14α-demethylase (CYP51). theaspd.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. theaspd.comnih.gov By binding to the heme iron in CYP51, these compounds disrupt ergosterol production, leading to altered membrane fluidity and integrity, which ultimately inhibits fungal growth. nih.govresearchgate.net Several imidazole derivatives have shown potent inhibitory activity against various cytochrome P450 isoenzymes. nih.gov

Heme Oxygenase-1 (HO-1): Heme oxygenase-1 is an enzyme involved in heme catabolism and plays a role in cellular defense against oxidative stress. nih.gov In certain pathological conditions, such as cancer, overexpression of HO-1 is associated with poor prognosis, making it a viable therapeutic target. acs.org Imidazole-based compounds have been developed as inhibitors of HO-1. nih.govnih.gov These inhibitors typically feature the imidazole ring, which coordinates with the heme iron, connected via a spacer to a hydrophobic group that interacts with the enzyme's binding pocket. nih.govacs.org Many of these compounds exhibit inhibitory concentrations (IC50) in the low micromolar range. nih.gov

Phosphodiesterases (PDE): Phosphodiesterases are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of specific PDEs can lead to various therapeutic effects. While research on 2-amino-1-(1H-imidazol-1-yl)propan-1-one itself is limited in this area, the broader class of imidazole derivatives has been explored for PDE inhibition. nih.govnih.gov For instance, certain imidazole-containing compounds have been shown to act as PDE III inhibitors, which can result in positive inotropic effects on the heart. nih.gov It has been noted that the effects of imidazole on cyclic CMP phosphodiesterase can differ from its effects on cyclic AMP and cyclic GMP phosphodiesterases, suggesting a potential for selective regulation. nih.gov

| Compound Class | Target Enzyme | Mechanism of Inhibition | Observed Potency (Example) |

|---|---|---|---|

| Imidazole Antifungals | CYP51 (Lanosterol 14α-demethylase) | Binds to heme iron, disrupting ergosterol synthesis. nih.govresearchgate.net | Varies; potent inhibition of fungal growth. nih.gov |

| Imidazole-based HO-1 Inhibitors | Heme Oxygenase-1 (HO-1) | Imidazole nitrogen coordinates with heme ferrous iron. nih.gov | IC50 values in the low micromolar range. nih.gov |

| Imidazolone Derivatives | Phosphodiesterase III (PDE III) | Competitive inhibition at the active site. | Up to 3-fold more potent than enoximone. nih.gov |

Receptor Binding and Modulation Studies

The imidazole scaffold is a versatile pharmacophore capable of interacting with a range of cellular receptors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating binding to receptor sites. While specific studies on this compound are not extensively detailed in available literature, related imidazole derivatives have been shown to modulate receptor activity. For example, some compounds have been designed as histamine (B1213489) H2 receptor agonists. nih.gov Furthermore, certain imidazole derivatives have been investigated for their interaction with the AXL-Receptor Tyrosine Kinase (AXL-RTK). nih.gov

Interactions with Key Cellular and Biochemical Pathways

The biological effects of imidazole-propanone scaffolds often stem from their interaction with critical cellular and biochemical pathways.

Apoptosis Induction: Studies on novel imidazole derivatives have shown they can interfere with the proliferation of leukemia cell lines by inducing apoptosis (programmed cell death). nih.govresearchgate.net

Wnt/β-catenin Pathway: Some imidazole compounds have been found to downregulate target genes of the Wnt/β-catenin signaling pathway, such as c-Myc and Axin2. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in cancer. nih.govresearchgate.net

Redox Balance and Mitochondrial Function: Certain imidazole-based compounds have been shown to induce cellular toxicity by causing oxidative stress and impairing the mitochondrial membrane potential. nih.gov This can lead to the production of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. nih.govmdpi.com

Research into Antifungal and Antimicrobial Activities

A primary focus of research on imidazole-propanone scaffolds has been their potential as antifungal and antimicrobial agents. This activity is largely linked to the inhibition of fungal CYP51, as previously mentioned. theaspd.com

Numerous studies have demonstrated the potent in vitro activity of imidazole derivatives against a variety of fungal pathogens, including clinically relevant Candida and Aspergillus species. theaspd.comnih.govnih.gov For instance, a series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters exhibited significant anti-Candida activity, with some compounds proving more potent than the standard antifungal drug fluconazole (B54011). nih.gov One particular derivative, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, showed a minimum inhibitory concentration (MIC) of 0.0054 µmol/mL against Candida albicans, surpassing both fluconazole and miconazole. nih.gov Similarly, aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have displayed strong activity against both Candida albicans and non-albicans species. nih.gov

| Compound Derivative | Fungal Strain | Activity (MIC) | Reference Compound |

|---|---|---|---|

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 µmol/mL | More potent than Fluconazole (>1.6325 µmol/mL) & Miconazole (0.0188 µmol/mL). nih.gov |

| Aromatic biphenyl (B1667301) ester derivative 6c | Candida albicans | Mean value of 1.7 ± 1.4 μg/mL | More active than Fluconazole. nih.gov |

| Aromatic biphenyl ester derivative 6c | Non-albicans Candida species | Mean value of 1.9 ± 2.0 μg/mL | More active than Fluconazole. nih.gov |

| Imidazole derivative SAM3 | Candida spp. | Mean value of 200 µg/mL | Less active than Fluconazole. mdpi.com |

Beyond their antifungal properties, some imidazole-based compounds have demonstrated a broader spectrum of antimicrobial activity. nih.govresearchgate.net Novel imidazole aldoximes and their quaternary salts have shown potent in vitro activity against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with MIC values ranging from 6.25 to 50.0 μg/mL. nih.gov This suggests that the imidazole scaffold can be modified to target bacterial as well as fungal pathogens, expanding its therapeutic potential. nih.govnih.gov

Exploration of Other Pharmacological Activities of Imidazole-Propanone Scaffolds

The versatility of the imidazole scaffold has led to its incorporation into compounds with a wide array of other potential pharmacological applications. biomedpharmajournal.orgijpsr.comnih.gov Research has explored imidazole derivatives for their anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. biomedpharmajournal.orgchemijournal.com For instance, aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity, with some showing low cytotoxicity against human cell lines, indicating a favorable therapeutic window. nih.gov The ability of the imidazole ring to interact with various biological targets continues to make it a valuable scaffold in the discovery of new therapeutic agents. biomedpharmajournal.orgnih.gov

Anti-inflammatory Potential

Imidazole derivatives have shown considerable promise as anti-inflammatory agents. orientjchem.org Research into various imidazole-based compounds has revealed their ability to modulate key pathways in the inflammatory response.

One of the primary mechanisms by which imidazole scaffolds exert their anti-inflammatory effects is through the modulation of the arachidonic acid pathway. Some derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins, key mediators of inflammation. orientjchem.org Additionally, certain imidazole compounds have been reported to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. By doing so, they can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). orientjchem.orgresearchgate.net

Studies on Schiff's base imidazole derivatives have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema. orientjchem.orgresearchgate.net In these studies, specific compounds were able to reduce paw swelling and lower the levels of inflammatory cytokines. researchgate.net For instance, certain 2-substituted-4,5-diphenyl-1H-imidazoles have been evaluated for their anti-inflammatory activity, with some compounds showing a notable reduction in inflammation. nih.gov

Furthermore, research into di- and tri-substituted imidazole derivatives has identified compounds with good anti-inflammatory activity and minimal gastrointestinal irritation, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole have emerged as promising candidates with both anti-inflammatory and antifungal effects, coupled with a better gastrointestinal safety profile compared to the standard drug indomethacin. nih.gov

| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity (Severity Index) | Reference |

|---|---|---|---|

| Indomethacin (Standard) | 62.13 | 1.84 | nih.gov |

| 2h | 51.35 | 0.34 | nih.gov |

| 2l | 49.58 | 0.34 | nih.gov |

| 3g | 53.27 | 0.17 | nih.gov |

| 3h | 58.02 | 0.17 | nih.gov |

| 3l | 55.31 | 0.17 | nih.gov |

| 3m | 52.41 | 0.34 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Imidazole-containing compounds have been investigated for their antioxidant properties, with studies showing their capacity to scavenge free radicals and chelate metals. centralasianstudies.org

The antioxidant activity of imidazole derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. centralasianstudies.orgdmed.org.ua In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Several novel imidazole derivatives have demonstrated significant radical scavenging properties in such tests. centralasianstudies.org For example, a study on 6,7-dihydro-5H-imidazo[2,1-b] nih.govorientjchem.orgthiazine derivatives identified several compounds with moderate radical scavenging activity. dmed.org.ua

The mechanism of antioxidant action for imidazole scaffolds can be attributed to their electron-rich nature, which allows them to neutralize free radicals. centralasianstudies.org Additionally, some imidazole derivatives may exert their antioxidant effects by chelating metal ions that can catalyze oxidative reactions. The structure of the imidazole derivative, including the nature and position of substituents, plays a crucial role in its antioxidant capacity. mdpi.com For instance, imidazole-derived polyphenolic compounds have been synthesized and shown to possess high antioxidant and antiradical capacities. mdpi.com

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |

|---|---|---|

| Ascorbic Acid (Standard) | Varies by study | dmed.org.ua |

| Derivative 1c | >10000 | dmed.org.ua |

| Derivative 3a | 8500 | dmed.org.ua |

| Derivative 3c | >10000 | dmed.org.ua |

| Derivative 3e | >10000 | dmed.org.ua |

Anticancer Research Applications

The unique structural features of the imidazole ring, which allow it to interact with various enzymes and receptors, have made it a valuable scaffold in the design of novel anticancer agents. japsonline.com Imidazole derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including those of the prostate (PC3), lung (A549), breast (MCF7), and ovary (A2780). tandfonline.comfigshare.com

The proposed mechanisms of anticancer activity for imidazole-based compounds are diverse. Some derivatives act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical for cell cycle progression and angiogenesis, respectively. japsonline.com Others have been found to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. jcdr.net For instance, one study showed that an amide-imidazole compound reduced the survival of breast cancer cells (MCF-7) by triggering apoptosis and cell cycle arrest. jcdr.net

Research on imidazo[2,1-b]oxazole derivatives has identified compounds with potent anti-proliferative activity against several cancer cell lines. tandfonline.comfigshare.com Similarly, various 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity, with some compounds showing good potency. japsonline.com The cytotoxicity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Anticancer Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Etoposide (Standard) | PC3 | 1.21 | tandfonline.comfigshare.com |

| Etoposide (Standard) | A549 | 1.45 | tandfonline.comfigshare.com |

| Etoposide (Standard) | MCF7 | 1.02 | tandfonline.comfigshare.com |

| Etoposide (Standard) | A2780 | 1.33 | tandfonline.comfigshare.com |

| Compound 9a | PC3 | 1.52 | tandfonline.comfigshare.com |

| Compound 9a | A549 | 1.89 | tandfonline.comfigshare.com |

| Compound 9a | MCF7 | 1.34 | tandfonline.comfigshare.com |

| Compound 9a | A2780 | 1.67 | tandfonline.comfigshare.com |

| Compound 9b | PC3 | 1.66 | tandfonline.comfigshare.com |

| Compound 9b | A549 | 2.01 | tandfonline.comfigshare.com |

| Compound 9b | MCF7 | 1.48 | tandfonline.comfigshare.com |

| Compound 9b | A2780 | 1.78 | tandfonline.comfigshare.com |

Rational Design and Scaffold Engineering of 2 Amino 1 1h Imidazol 1 Yl Propan 1 One Derivatives

Principles of Scaffold Hopping and Bioisosteric Replacement for Enhanced Activity

In the rational design of derivatives of 2-Amino-1-(1H-imidazol-1-yl)propan-1-one, scaffold hopping and bioisosteric replacement are pivotal strategies for optimizing therapeutic activity and pharmacokinetic properties. researchgate.netnih.gov Scaffold hopping involves the replacement of a molecule's core structure with a chemically distinct scaffold while preserving the original's three-dimensional arrangement of key binding features. nih.govresearchgate.net This technique allows for the exploration of novel chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Bioisosteric replacement, a closely related concept, focuses on substituting functional groups or substituents with other groups that possess similar physical or chemical properties, thereby maintaining the desired biological activity. nih.govresearchgate.net This strategy is instrumental in fine-tuning the properties of a lead compound. For instance, a specific functional group in a this compound derivative that contributes to poor metabolic stability could be replaced with a bioisostere that enhances stability without compromising its interaction with the biological target. researchgate.net The overarching goal of both scaffold hopping and bioisosteric replacement is to systematically modify the lead compound to overcome liabilities while retaining or improving its therapeutic potential. nih.govresearchgate.net

Table 1: Comparison of Scaffold Hopping and Bioisosteric Replacement

| Feature | Scaffold Hopping | Bioisosteric Replacement |

| Primary Goal | To replace the core structure (scaffold) of a molecule. nih.govresearchgate.net | To substitute functional groups or substituents. nih.govresearchgate.net |

| Chemical Change | Significant alteration of the molecular backbone. | Minor to moderate modification of peripheral groups. |

| Objective | Explore new chemical space, improve ADME properties, and circumvent patent limitations. researchgate.netnih.gov | Fine-tune potency, selectivity, and metabolic stability. researchgate.netresearchgate.net |

| Example in Context | Replacing the imidazole (B134444) ring of this compound with a triazole ring. | Substituting the amino group with a hydroxyl or methyl group. |

Fragment-Based Drug Design Approaches Utilizing the Imidazole Moiety

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, starting with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.goviomcworld.org These fragments then serve as starting points for the development of more potent lead compounds through a process of fragment evolution or fragment linking. nih.gov The imidazole moiety, a key component of this compound, is a valuable fragment in FBDD due to its ability to form various non-covalent interactions, including hydrogen bonds and metal coordination. morressier.com

The process of FBDD typically begins with the screening of a fragment library against a target protein. nih.gov Once fragments containing the imidazole scaffold are identified as binders, their binding mode is characterized, often using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This structural information is then used to guide the optimization process, where the fragment is "grown" by adding chemical functionality to improve its affinity and selectivity for the target. nih.gov For example, a this compound fragment could be elaborated by adding substituents to the imidazole ring or the propanone backbone to enhance its interactions with the target's binding site.

Table 2: Key Steps in Fragment-Based Drug Design

| Step | Description |

| 1. Fragment Library Design | Creation of a diverse collection of low-molecular-weight compounds. nih.gov |

| 2. Fragment Screening | Identification of fragments that bind to the target protein. nih.gov |

| 3. Hit Validation & Characterization | Confirmation of binding and determination of the binding mode and affinity. |

| 4. Fragment-to-Lead Optimization | Chemical modification of the fragment to increase potency and improve drug-like properties. nih.gov |

Design of Novel Imidazole-Fused or Imidazole-Containing Molecular Hybrids

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The imidazole ring of this compound serves as a versatile scaffold for the design of such hybrids.

One common approach is to fuse the imidazole ring with other heterocyclic systems to create rigid, polycyclic structures with well-defined three-dimensional geometries. For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated for their potential antiviral properties. nih.gov In other cases, the imidazole moiety is linked to another pharmacophore through a flexible or rigid linker. For example, imidazole-1,2,3-triazole hybrids have been synthesized and studied for their biological activities. semanticscholar.org The design of these hybrids is often guided by computational modeling techniques, such as molecular docking, to predict how the hybrid molecule will interact with its biological target. vensel.org

Table 3: Examples of Imidazole-Containing Molecular Hybrids

| Hybrid Class | Fused/Linked | Potential Therapeutic Area |

| Imidazo[1,2-a]pyrimidines | Fused | Antiviral nih.gov |

| Imidazole-1,2,3-triazoles | Linked | Various biological activities semanticscholar.org |

| Imidazo[2,1-b]thiazoles | Fused | Anticancer nih.gov |

| Pyrrole-imidazole polyamides | Linked | DNA alkylating agents nih.gov |

Stereochemical Implications in Ligand Design and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a drug and its biological target. nih.gov The compound this compound contains a chiral center at the second carbon of the propanone chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. nih.gov These enantiomers can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov

Therefore, in the design of derivatives of this compound, it is crucial to consider the stereochemistry of the molecule. The synthesis of single enantiomers, or stereoselective synthesis, is often preferred over the production of a racemic mixture (a 1:1 mixture of both enantiomers). nih.gov This allows for the evaluation of the biological activity of each enantiomer individually, leading to the identification of the more active and potentially safer stereoisomer. The specific three-dimensional orientation of the amino group and other substituents on the chiral center can profoundly influence how the molecule fits into the binding site of its target protein, ultimately determining its efficacy. nih.gov

Table 4: Key Concepts in Stereochemistry and Drug Design

| Concept | Description |

| Chirality | A property of a molecule that is not superimposable on its mirror image. nih.gov |

| Enantiomers | A pair of non-superimposable mirror-image molecules. nih.gov |

| Racemic Mixture | A mixture containing equal amounts of both enantiomers of a chiral compound. nih.gov |

| Stereoselective Synthesis | A chemical reaction that preferentially results in the formation of one stereoisomer over others. |

Future Perspectives in Research on 2 Amino 1 1h Imidazol 1 Yl Propan 1 One

Development of Advanced Preclinical In Vitro and In Vivo Models for Biological Evaluation

The predictive power of preclinical models is crucial for the successful translation of drug candidates into clinical use. For a compound like 2-Amino-1-(1H-imidazol-1-yl)propan-1-one, moving beyond traditional 2D cell cultures and standard animal models will be essential for a more accurate assessment of its efficacy and safety.

Future research should employ advanced in vitro systems that better mimic human physiology. mdpi.com These include three-dimensional (3D) cell models like spheroids and organoids, which can replicate the complex cell-cell and cell-matrix interactions of human tissues. mdpi.com Organ-on-a-chip technologies, which are microfluidic devices lined with living human cells to simulate the functions of organs such as the liver or kidney, offer a more physiologically relevant environment for toxicity and metabolism studies. mdpi.com For instance, evaluating the compound on a "gut-liver-on-a-chip" model could provide critical data on its oral absorption and potential for drug-induced liver injury, a major cause of drug attrition. researchgate.net

In parallel, the development of more sophisticated in vivo models is necessary. This includes the use of genetically modified animal models that can more accurately replicate human diseases. For example, if the compound is investigated for neurodegenerative diseases, transgenic mouse models like the 5xFAD model for Alzheimer's disease could be employed to evaluate its neuroprotective effects and impact on cognitive function and synaptic plasticity. nih.gov These advanced models provide a more comprehensive understanding of a drug's behavior within a complex biological system, bridging the gap between preclinical findings and clinical outcomes. technologynetworks.com

Enhanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To optimize the therapeutic potential of this compound, a deep understanding of its structure-activity relationship (SAR) is paramount. researchgate.netjopir.in Systematic modifications of the core structure—such as altering substituents on the imidazole (B134444) ring, the propane (B168953) chain, or the amino group—can help identify the key molecular features responsible for its biological activity. researchgate.netmdpi.com SAR studies have been instrumental in refining the potency and selectivity of other imidazole-based compounds for various targets, including viruses and enzymes. jopir.inmdpi.com

Quantitative structure-activity relationship (QSAR) studies offer a computational approach to correlate a compound's chemical structure with its biological activity. researchgate.net By developing mathematical models based on a series of related imidazole derivatives, researchers can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net These models use molecular descriptors that quantify various physicochemical, electronic, and topological properties. ijpsonline.comnih.gov For example, QSAR analyses on other imidazole derivatives have shown that properties like HOMO energy, hydration energy, and dipole moment can directly influence antibacterial activity. ijpsonline.comnih.gov Future QSAR studies on this compound and its analogs could accelerate the identification of more potent derivatives. researchgate.netnih.gov

| Descriptor Type | Descriptor Name | Potential Influence on Activity |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. nih.gov |

| Electronic | Dipole Moment | Influences how the molecule interacts with polar biological targets. ijpsonline.com |

| Physicochemical | Hydration Energy | Affects the molecule's solubility and ability to cross biological membranes. nih.gov |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Steric | Principal Moment of Inertia | Relates to the molecule's size and shape, which can affect binding to a target site. ijpsonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.comnih.govnih.gov For this compound, AI can be leveraged in several key areas. Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design novel derivatives with desired properties. mdpi.comintimal.edu.my

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The imidazole scaffold is known for its ability to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antifungal, antiviral, and anti-inflammatory activities. jopir.innih.govnih.gov While the initial therapeutic focus for this compound might be narrow, future research should explore its potential against a broader range of targets and diseases.

Computational methods like molecular docking can be used to screen the compound against libraries of known protein targets to identify potential new interactions. nih.gov Imidazole derivatives have shown promise as inhibitors of enzymes crucial in disease progression, such as farnesyltransferase in cancer or sirtuins, which are epigenetic regulators. nih.govnih.govnih.gov For instance, studies have identified imidazole-based compounds as potential inhibitors for targets in breast cancer (e.g., HER2, NQO2) and as modulators of imidazoline (B1206853) I2 receptors in Alzheimer's disease. nih.govnih.gov

Furthermore, the compound could be evaluated for applications beyond common diseases. The imidazole core is present in compounds investigated for activity against parasitic diseases like Chagas disease and viral pathogens such as coronaviruses. nih.govacs.org A systematic screening of this compound in various disease models and against different biological targets could uncover novel therapeutic opportunities that are currently unexplored. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.